molecular formula C18H26N2O4 B1289201 Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate CAS No. 406213-47-6

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Cat. No. B1289201
M. Wt: 334.4 g/mol
InChI Key: SIONIIVXRCVHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, which can be removed under acidic conditions without affecting other sensitive functional groups .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection reactions, nucleophilic substitutions, and reductions. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, includes an iodolactamization as a key step . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves a low-cost amination process . These methods demonstrate the versatility and practicality of synthesizing intermediates with the tert-butoxycarbonylamino group for further pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of compounds containing the tert-butoxycarbonylamino group can be characterized using various spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to predict and confirm the molecular structure and properties of these intermediates .

Chemical Reactions Analysis

Compounds with the tert-butoxycarbonylamino group can undergo a variety of chemical reactions. These include bromination, nucleophilic substitution, and elimination reactions, which are essential for modifying the core structure and adding functional groups that are pivotal for the desired biological activity . The Boc group itself can be removed under acidic conditions, allowing for further functionalization of the amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of these intermediates, such as melting points and yields, are crucial for their practical application in synthesis. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, was optimized to achieve a total yield of 70.6% . The melting point and NMR spectroscopy are used to confirm the identity and purity of the synthesized compounds .

Scientific Research Applications

Discovery and Investigation of Piperidones

The compound under discussion shares structural similarities with a series of novel piperidones investigated for their antineoplastic properties. These compounds have demonstrated significant cytotoxic effects, often surpassing contemporary cancer drugs in efficacy. They exhibit tumor-selective toxicity and can modulate multi-drug resistance, acting through mechanisms such as apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption. Their antimalarial and antimycobacterial properties, alongside favorable toxicity profiles in short-term animal studies, suggest potential for further exploration as cancer therapeutics. The development process, including structure-activity relationships and pharmacokinetic studies, underscores the importance of such compounds in medical research (Hossain et al., 2020).

Synthetic Phenolic Antioxidants

Another research domain relates to synthetic phenolic antioxidants (SPAs), which are crucial in extending product shelf lives across various industries. Despite their utility, studies have raised concerns regarding SPAs' environmental persistence and potential human health risks. Detected in numerous environmental samples and human tissues, these compounds pose risks of hepatic toxicity, endocrine disruption, and carcinogenicity. Research into SPAs' environmental behavior, human exposure pathways, and transformation products is vital, emphasizing the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Graphical Synthetic Routes of Vandetanib

The synthesis of complex pharmaceuticals like vandetanib highlights the role of advanced intermediates such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. These intermediates facilitate the development of efficient, scalable synthetic routes, crucial for manufacturing key therapeutic agents. Vandetanib's synthesis, involving steps like substitution, deprotection, and cyclization, exemplifies the intricate processes involved in drug development and the critical role of such compounds in enabling these processes (Mi, 2015).

Safety And Hazards

The safety information available indicates that Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 and H320, suggesting potential hazards upon ingestion or eye contact . Precautionary statements include P305+351+338, indicating that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623989
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

CAS RN

406213-47-6
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid (3.00 g, 11.4 mmol) and Et3N (1.56 mL, 11.4 mmol) in t-BuOH (30 mL) was added diphenyl phosphoryl azide (DPPA) (2.46 mL, 11.4 mmol), and the mixture was refluxed for 21 hrs. After cooled to room temperature, the mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with a saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1) gave benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate as a solid (2.22 g, yield; 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.